4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

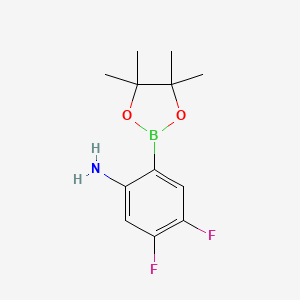

Chemical Structure and Properties 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2377607-47-9) is a boronic ester derivative of aniline with two fluorine atoms at the 4- and 5-positions of the benzene ring and a tetramethyl-1,3,2-dioxaborolane group at the 2-position . Its molecular formula is C₁₂H₁₆BF₂NO₂ (MW: 255.07 g/mol). The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science .

Synthesis and Applications The compound is typically synthesized via palladium-catalyzed borylation of halogenated aniline precursors, as demonstrated in analogous syntheses of fluorinated boronic esters .

Properties

IUPAC Name |

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNKZLRUWTULCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4,5-difluoroaniline with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boron-containing dioxaborolane group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Solvents: Commonly used solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H16BF2NO2

IUPAC Name: 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS Number: 2377607-47-9

The compound features a boron-containing dioxaborolane group that enhances its reactivity and facilitates various chemical reactions. Its fluorine atoms contribute to unique electronic properties that are beneficial in applications ranging from organic synthesis to medicinal chemistry.

Organic Synthesis

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a vital building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions: The compound participates in carbon-carbon bond formation with aryl or vinyl halides, leading to the synthesis of biaryl compounds that are crucial intermediates in pharmaceuticals and materials science.

- Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles under specific conditions, allowing for the creation of diverse derivatives.

Biological Applications

The compound has been explored for its potential use in biological systems:

- Fluorescent Probes: Its unique electronic properties make it suitable for developing fluorescent probes for imaging applications in biological studies. Derivatives of this compound have shown promising fluorescence characteristics for live-cell imaging.

- Drug Discovery: The compound's reactivity allows it to modify existing pharmacophores or create new compounds with desired biological activities. Research has demonstrated its utility in synthesizing bioactive molecules that exhibit significant anticancer activity against various cell lines.

Industrial Applications

In industrial settings, this compound is utilized for:

- Advanced Materials Production: It plays a role in creating polymers and electronic components due to its chemical stability and reactivity.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These compounds exhibited significant biological activity against cancer cell lines, highlighting the compound's relevance in drug discovery.

Case Study 2: Imaging Applications

Research focused on derivatives of this compound as fluorescent probes for live-cell imaging. The results indicated that these derivatives displayed favorable fluorescence characteristics suitable for tracking cellular processes in real-time.

Case Study 3: Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of certain derivatives synthesized using this compound revealed inhibitory effects against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below summarizes key structural analogs and their properties:

Key Observations:

Stability and Handling

- Fluorinated Derivatives: The 4,5-diF and 2,6-diF analogs are moisture-sensitive and require storage under inert atmospheres, whereas non-fluorinated analogs (e.g., 4-boronate aniline) are more stable .

- Melting Points: Fluorinated compounds generally exhibit higher melting points (e.g., 4-boronate aniline: 165–170°C vs.

Pharmaceutical Relevance

- The 4,5-diF derivative is critical in synthesizing fluorinated drug candidates, leveraging fluorine's metabolic stability and bioavailability enhancement .

- The 4-Fluoro-2-boronate analog was used to synthesize indolo[3,2-c]quinolines, demonstrating the role of fluorine in directing regioselective couplings .

Material Science

- Para-substituted analogs (e.g., 4-boronate aniline) are employed in conductive polymers due to their planar geometry and efficient π-stacking .

Biological Activity

4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H16BF2NO2. Its unique structure includes a boron-containing dioxaborolane group, which enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and related research findings.

Molecular Structure:

- IUPAC Name: 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula: C12H16BF2NO2

- CAS Number: 2377607-47-9

Key Features:

- The presence of fluorine atoms contributes to its electronic properties.

- The dioxaborolane moiety allows for participation in various coupling reactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a building block in the synthesis of bioactive compounds. It has been investigated for its potential use in:

- Fluorescent Probes: Due to its electronic properties, it can be used in imaging agents for biological studies.

- Drug Discovery: Its reactivity allows for the modification of existing pharmacophores or the creation of new compounds with desired biological activities.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

-

Synthesis of Bioactive Molecules:

- Research has demonstrated that this compound can be utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds that exhibit significant biological activity against various cancer cell lines.

-

Imaging Applications:

- A study focused on using derivatives of this compound as fluorescent probes for live-cell imaging. The results indicated that the compounds showed promising fluorescence characteristics suitable for tracking cellular processes.

-

Antimicrobial Activity:

- Preliminary investigations into the antimicrobial properties revealed that certain derivatives synthesized using this compound exhibited inhibitory effects against specific bacterial strains.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Fluorescent probe development; anticancer activity | Organic synthesis; drug discovery |

| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Anti-inflammatory properties | Pharmaceutical intermediates |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Antibacterial activity | Synthesis of therapeutic agents |

Q & A

Q. What are the key synthetic routes for 4,5-difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, a palladium-catalyzed coupling reaction using tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) with aryl halides and boronate esters under inert conditions (e.g., nitrogen atmosphere) at 110°C in toluene/ethanol/water mixtures has yielded 98% purity . Key optimization parameters include solvent polarity (dioxane or toluene), catalyst loading (e.g., 1–5 mol% Pd), and base selection (e.g., K₂CO₃ for deprotonation) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural data, including bond angles and dihedral fluoroborate interactions . Complementary techniques include:

Q. What are the primary applications of this compound in pharmaceutical research?

The boronate ester moiety enables Suzuki couplings to form biaryl structures, a key step in drug candidates (e.g., kinase inhibitors or fluorinated biologics). The difluoro substituents enhance metabolic stability and lipophilicity, making the compound valuable in PET tracer development .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura reactions involving this boronate ester be mitigated?

Contradictory yields (e.g., 98% vs. 14% in similar reactions ) highlight the sensitivity to:

- Catalyst selection : Bulky ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine enhance steric protection of Pd centers, reducing deactivation.

- Oxygen exclusion : Rigorous nitrogen purging prevents boronate oxidation.

- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) improves recovery of polar byproducts .

Q. What computational methods predict the electronic effects of fluorine and boron substituents on reactivity?

Density Functional Theory (DFT) calculations using absolute hardness (η) and electronegativity (χ) parameters quantify the electron-withdrawing effects of fluorine and the boronate group. For example, Mulliken population analysis reveals decreased electron density at the aniline nitrogen, influencing nucleophilic substitution rates .

Q. How do crystal packing interactions affect the stability of this compound during storage?

X-ray data (e.g., Acta Cryst. E62, o466–o468) shows intermolecular N–H···O hydrogen bonds between the aniline NH₂ and dioxaborolane oxygen, stabilizing the solid-state structure. Storage under anhydrous conditions at 0–6°C prevents hydrolysis of the boronate ester .

Q. What strategies address regioselectivity challenges in functionalizing the aniline ring?

Directed ortho-metalation (DoM) using directing groups (e.g., –Bpin) allows selective fluorination or halogenation. For example, electrophilic fluorination with N-fluoropyridinium salts at the para position to boron has been reported .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.